1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride
CAS No.: 1496511-50-2
Cat. No.: VC3021504
Molecular Formula: C3H4ClN3O2S
Molecular Weight: 181.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1496511-50-2 |
|---|---|
| Molecular Formula | C3H4ClN3O2S |
| Molecular Weight | 181.6 g/mol |
| IUPAC Name | 3-methyltriazole-4-sulfonyl chloride |
| Standard InChI | InChI=1S/C3H4ClN3O2S/c1-7-3(2-5-6-7)10(4,8)9/h2H,1H3 |
| Standard InChI Key | NMQPUZHSYWZTQU-UHFFFAOYSA-N |
| SMILES | CN1C(=CN=N1)S(=O)(=O)Cl |
| Canonical SMILES | CN1C(=CN=N1)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structure
1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride is characterized by a 1,2,3-triazole core with a methyl substituent at the N1 position and a sulfonyl chloride group at the C5 position. The compound possesses the following chemical identifiers:
| Property | Value |
|---|---|
| CAS Number | 1496511-50-2 |
| Molecular Formula | C₃H₄ClN₃O₂S |
| Molecular Weight | 181.6 g/mol |
| IUPAC Name | 3-methyltriazole-4-sulfonyl chloride |
| Standard InChI | InChI=1S/C3H4ClN3O2S/c1-7-3(2-5-6-7)10(4,8)9/h2H,1H3 |
| InChIKey | NMQPUZHSYWZTQU-UHFFFAOYSA-N |
| SMILES | CN1C(=CN=N1)S(=O)(=O)Cl |
| PubChem Compound ID | 75481506 |
The structure features a five-membered heterocyclic ring containing three nitrogen atoms in sequence (1,2,3-triazole), with the N1 position methylated. The sulfonyl chloride group (-SO₂Cl) at the C5 position serves as a key reactive site, making this compound valuable in various synthetic applications .
Physical and Chemical Properties
1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride exhibits physical and chemical properties characteristic of both triazole heterocycles and sulfonyl chlorides. The compound is typically obtained as a solid at room temperature. The presence of the 1,2,3-triazole ring contributes to its stability through aromatic character, while the sulfonyl chloride group introduces significant reactivity.
The compound's predicted properties include:
| Property | Predicted Value |
|---|---|
| Collision Cross Section [M+H]⁺ | 134.6 Ų |
| Collision Cross Section [M+Na]⁺ | 146.3 Ų |
| Collision Cross Section [M+NH₄]⁺ | 141.5 Ų |
| Collision Cross Section [M+K]⁺ | 141.8 Ų |
| Collision Cross Section [M-H]⁻ | 132.9 Ų |
| Collision Cross Section [M+Na-2H]⁻ | 138.8 Ų |
| Collision Cross Section [M]⁺ | 136.3 Ų |
| Collision Cross Section [M]⁻ | 136.3 Ų |
These predicted collision cross section values have applications in analytical chemistry, particularly for identification and characterization using ion mobility spectrometry techniques .
Synthesis Methods
The synthesis of 1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride typically involves a multi-step process. While specific synthetic routes may vary, the general approach often includes:
Formation of the 1,2,3-triazole Core
The 1,2,3-triazole ring is commonly synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which fall under the category of "click chemistry." This method provides regioselective formation of 1,4-disubstituted 1,2,3-triazoles . The reaction typically involves:
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Formation of an organic azide from a suitable precursor
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Reaction with an alkyne in the presence of a copper catalyst
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Cycloaddition to form the 1,2,3-triazole ring structure
Reactivity and Chemical Transformations
1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride exhibits high reactivity primarily associated with its sulfonyl chloride group. This functional group is susceptible to nucleophilic substitution reactions, making the compound valuable as a synthetic intermediate.
Key Reaction Types
| Reaction Type | Nucleophile | Product | Application |
|---|---|---|---|
| Sulfonamide Formation | Amines (R-NH₂) | 1-methyl-1H-1,2,3-triazole-5-sulfonamides | Pharmaceutical intermediates |
| Sulfonate Ester Formation | Alcohols (R-OH) | 1-methyl-1H-1,2,3-triazole-5-sulfonate esters | Synthetic building blocks |
| Sulfonylation | Aromatic compounds | Aryl 1-methyl-1H-1,2,3-triazole-5-sulfonates | Cross-coupling precursors |
| Reduction | Hydride reagents | Reduced sulfur derivatives | Modified heterocycles |
The sulfonyl chloride group's reactivity can be harnessed to create diverse derivatives with applications in medicinal chemistry and materials science.
Applications in Organic Synthesis
1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride serves as a versatile building block in organic synthesis due to the reactivity of its sulfonyl chloride group and the stability of the triazole core.
Pharmaceutical Intermediate
The compound functions as a valuable intermediate in the synthesis of pharmaceutically active compounds. By reacting with various nucleophiles, particularly amines, it generates sulfonamide derivatives with potential biological activities. These derivatives have been explored for antimicrobial, antifungal, anticancer, and other therapeutic properties .
Synthetic Building Block
The compound serves as a precursor for more complex molecules through various functional group transformations. The triazole core provides a stable scaffold, while the sulfonyl chloride group allows for further diversification through nucleophilic substitution reactions .
Ligand Preparation
Biological Activity and Applications
While specific biological activity data for 1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride itself is limited, the compound serves as a precursor to biologically active derivatives. The triazole scaffold is known for diverse biological properties that can be leveraged in medicinal chemistry.
| Biological Activity | Mechanism | Research Focus |
|---|---|---|
| Antimicrobial | Inhibition of microbial enzymes | Development of novel antibiotics |
| Antifungal | Disruption of fungal cell membranes | Treatment of fungal infections |
| Anticancer | Inhibition of enzymes involved in cancer progression | Cancer therapeutics |
| Anti-inflammatory | Modulation of inflammatory pathways | Treatment of inflammatory conditions |
| Enzymatic Inhibition | Interaction with specific enzyme active sites | Drug development |
The sulfonamide derivatives obtained from 1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride may exhibit enhanced biological properties due to the combination of the triazole core and sulfonamide functionality .
Industrial Applications
Beyond pharmaceutical applications, derivatives of this compound have potential applications in materials science, particularly in the development of corrosion inhibitors. 1,2,3-triazole compounds have shown promise as corrosion inhibitors for various metals and alloys in aggressive media, offering environmentally friendly alternatives to traditional inhibitors .
Comparison with Structurally Related Compounds
To better understand the unique properties of 1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride, it is valuable to compare it with structurally related compounds.
| Compound | Molecular Formula | CAS Number | Key Structural Difference | Relative Reactivity |
|---|---|---|---|---|
| 1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride | C₃H₄ClN₃O₂S | 1496511-50-2 | Base structure | Reference |
| 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride | C₃H₃BrClN₃O₂S | 1697031-25-6 | Bromine at C4 position | Enhanced electrophilicity |
| 4-ethyl-1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride | C₅H₈ClN₃O₂S | 2137652-00-5 | Ethyl group at C4 position | Increased lipophilicity |
| 1-methyl-1H-1,2,3-triazole-5-sulfonamide | C₃H₆N₄O₂S | 1602410-39-8 | Sulfonamide instead of sulfonyl chloride | Decreased reactivity |
| 1-methyl-1H-1,2,4-triazole-5-sulfonyl chloride | C₃H₄ClN₃O₂S | Different isomer | Different nitrogen arrangement | Different electronic properties |
Current Research Directions
Research involving 1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride and related compounds continues to expand in several directions:
Synthetic Methodology Development
Efforts to develop improved synthetic routes to 1,2,3-triazole derivatives, including sulfonyl chlorides, are ongoing. These include:
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Regioselective functionalization strategies
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One-pot multi-component reactions
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Green chemistry approaches with reduced environmental impact
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Microwave-assisted and flow chemistry methods
These developments aim to increase efficiency, reduce waste, and provide access to novel derivatives .
Medicinal Chemistry Applications
The exploration of triazole-based sulfonamides derived from 1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride continues in medicinal chemistry:
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Development of novel antimicrobial agents to address antibiotic resistance
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Investigation of anticancer properties through enzyme inhibition
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Design of anti-inflammatory compounds targeting specific pathways
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Creation of hybrid molecules incorporating the triazole scaffold with other bioactive moieties
Materials Science Applications
The application of triazole derivatives in materials science represents an emerging area of research:
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